molecular formula C21H19ClN2O4S B12362826 Hsd17B13-IN-18

Hsd17B13-IN-18

Cat. No.: B12362826
M. Wt: 430.9 g/mol
InChI Key: OWIMHUADAJLNKL-UHFFFAOYSA-N
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Description

Hsd17B13-IN-18 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-18 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically starts with the preparation of a substituted phenol, which is then subjected to various reactions such as alkylation, acylation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-18 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

Hsd17B13-IN-18 has several scientific research applications, including:

    Chemistry: The compound is used as a tool to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.

    Biology: Researchers use this compound to investigate the biological functions of HSD17B13 in liver cells and its involvement in liver diseases.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of NAFLD and NASH. It has shown promise in reducing liver inflammation and fibrosis in preclinical studies.

    Industry: This compound is used in the development of new drugs targeting HSD17B13 and related pathways.

Mechanism of Action

Hsd17B13-IN-18 exerts its effects by selectively inhibiting the enzymatic activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates involved in lipid metabolism. This inhibition leads to a reduction in lipid droplet formation and accumulation in liver cells, thereby mitigating liver inflammation and fibrosis. The molecular targets and pathways involved include the regulation of lipid droplet biogenesis and the modulation of inflammatory signaling pathways .

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

2-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-20(27)15-9-11-29-21(15)24-19(26)14-6-7-17(25)16(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26)

InChI Key

OWIMHUADAJLNKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(C=C3)O)Cl

Origin of Product

United States

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